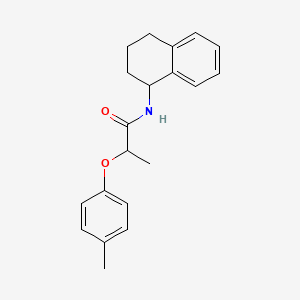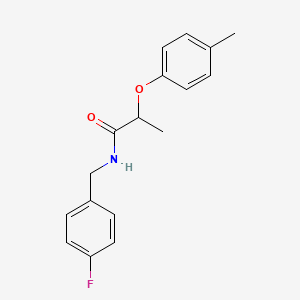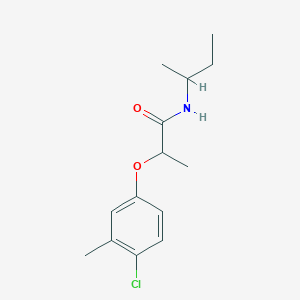![molecular formula C20H23NO2 B4279078 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4279078.png)
1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline (DMPT) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPT is a tetrahydroquinoline derivative and is synthesized using specific methods.
Scientific Research Applications
1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been used in various scientific research applications, including as a plant growth regulator, a feed additive for animals, and a pharmaceutical intermediate. 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been shown to increase the growth rate and yield of plants, improve the feed conversion efficiency and growth performance of animals, and exhibit potential therapeutic effects in humans.
Mechanism of Action
1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is believed to act as a potent activator of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates the production of sex hormones in animals and humans. 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline stimulates the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LH and FSH then stimulate the production of testosterone and estrogen in males and females, respectively.
Biochemical and Physiological Effects
1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects on animals and humans. In animals, 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of testosterone and estrogen, improve the growth performance and feed conversion efficiency, and enhance the immune system. In humans, 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit potential therapeutic effects in the treatment of certain diseases, including breast cancer and endometriosis.
Advantages and Limitations for Lab Experiments
1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it is a potent activator of the HPG axis, making it a useful tool for studying the regulation of sex hormones in animals and humans. However, one limitation is that it may exhibit species-specific effects, meaning that the results obtained in one animal species may not be applicable to another species.
Future Directions
There are several future directions for 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline research. One direction is to investigate its potential therapeutic effects in the treatment of other diseases, such as prostate cancer and polycystic ovary syndrome. Another direction is to explore its potential applications in the field of agriculture, particularly in the production of crops and livestock. Additionally, further research is needed to elucidate the mechanism of action of 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline and its effects on different animal and human species.
Conclusion
In conclusion, 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is synthesized using specific methods and has been used in various scientific research applications, including as a plant growth regulator, a feed additive for animals, and a pharmaceutical intermediate. 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is believed to act as a potent activator of the HPG axis, which regulates the production of sex hormones in animals and humans. 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments, and there are several future directions for 1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline research.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-11-15(2)13-18(12-14)23-16(3)20(22)21-10-6-8-17-7-4-5-9-19(17)21/h4-5,7,9,11-13,16H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWTYMGAAAAAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278998.png)
![3-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279005.png)
![5-{[4-(4-sec-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4279011.png)
![1-(5-bromo-2-furoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279014.png)


![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4279024.png)
![2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4279043.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4279047.png)
![propyl 4-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4279050.png)

![1-[(2-chloro-3-pyridinyl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279063.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4279066.png)
![1-(2-chloro-5-nitrobenzoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279071.png)